molecular formula C12H17NO6 B3101261 Tert-butyl (2,5-dioxopyrrolidin-1-yl) succinate CAS No. 138833-93-9

Tert-butyl (2,5-dioxopyrrolidin-1-yl) succinate

Cat. No.: B3101261
CAS No.: 138833-93-9
M. Wt: 271.27 g/mol
InChI Key: DOTAGWXKRBSNHD-UHFFFAOYSA-N
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Description

Tert-butyl (2,5-dioxopyrrolidin-1-yl) succinate is a chemical compound with the molecular formula C12H17NO6 . It is used in various chemical reactions and has been mentioned in several scientific papers .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the coupling reaction of commercially available Boc-D-alanine or Boc-L-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent yielded the respective amide derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The InChI key for this compound is JUMSBOKRGDETHL-CQSZACIVSA-N . The molecular weight of this compound is 420.4 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the molecular weight of this compound is 420.4 g/mol .

Scientific Research Applications

Photophysics and Electrochemistry

Tert-butyl (2,5-dioxopyrrolidin-1-yl) succinate is involved in research on photochromic systems. Zheng et al. (2001) synthesized a compound through the Mannich reaction of succinimide, which includes the tert-butyl succinate structure. This compound, in combination with europium and phenanthroline, shows good photochromism in an aqueous medium. This study contributes to understanding the decoloration process of such systems (Zheng et al., 2001).

Antioxidant Activity

In the field of antioxidant research, the compound's derivatives have been studied for their potential in scavenging free radicals. Shakir et al. (2014) synthesized derivatives of this compound and evaluated their antioxidant activities. These compounds exhibited significant free-radical scavenging ability, indicating potential applications in combating oxidative stress (Shakir et al., 2014).

Synthesis and Characterization

The synthesis and characterization of novel compounds containing tert-butyl succinate structure are a significant area of research. Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylsuccinimide moieties. The study provided valuable insights into the synthesis processes and the potential biological activity of these compounds (Maftei et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, one study showed that the most plausible mechanism of action of a similar compound involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Future Directions

The future directions for research on Tert-butyl (2,5-dioxopyrrolidin-1-yl) succinate and similar compounds could involve further exploration of their chemical properties, potential applications, and mechanisms of action .

Properties

IUPAC Name

1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-12(2,3)18-10(16)6-7-11(17)19-13-8(14)4-5-9(13)15/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTAGWXKRBSNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Referring to Scheme 4, to a solution of 1.74 g (10 mmol) of tert-butyl hydrogen succinate (Buchi, G.; Roberts, C. J. Org Chem., 33:460, 1968) and 1.15 g (10 mmol) of N-hydroxy-succinimide in anhydrous tetrahydrofuran (20 ml) was added 2.06 g (10 mmol) of 1,3-dicyclohexylcarbodiimide. After stirring at room temperature overnight, the reaction was filtered to remove the dicyclohexylurea by-product. The filtrate was concentrated in vacuo to give a residue. Chromatography on silica gel using ethyl acetate-hexane (1:1), provided 2.3 g (84% yield) of tert-butyl succinimidyl succinate (4a) as a white solid. TLC: Rf 0.50 (ethyl acetate-hexane 1:1); NMR (d6 -DMSO) a 1.39(s, 9H), 2.56(m, 2H), 2.80(bs, 4H), 2.86 (m, 2H).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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